(R)-1-(7-Bromoquinolin-2-yl)ethanol
Description
Broader Context: Significance of Quinolines and Their Derivatives in Contemporary Organic and Medicinal Chemistry
Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are fundamental scaffolds in the realms of organic and medicinal chemistry. researchgate.netnih.govresearchgate.net This versatile nucleus is a constituent of numerous natural products, most notably the anti-malarial alkaloid quinine, and serves as a cornerstone for the design and synthesis of a vast array of therapeutic agents. biointerfaceresearch.comresearchgate.net The unique structural and electronic properties of the quinoline ring system allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. researchgate.netnih.gov
The applications of quinoline derivatives span a wide range of therapeutic areas, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. biointerfaceresearch.comnih.govnih.gov For instance, fluoroquinolones like ciprofloxacin (B1669076) are widely used antibacterial drugs, while camptothecin (B557342) and its analogs are potent anticancer agents. nih.govnih.gov The ability of the quinoline scaffold to interact with various biological targets, such as enzymes and receptors, underscores its privileged status in drug discovery. nih.govresearchgate.net Furthermore, quinoline-based compounds are utilized in materials science as ligands, sensors, and dyes, highlighting their importance beyond the pharmaceutical industry. researchgate.netresearchgate.net
The Imperative of Stereochemistry in Bioactive Quinoline Scaffolds
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of quinoline derivatives. The introduction of a chiral center into a quinoline scaffold can lead to enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. researchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug.
The differential activity of enantiomers is a well-established principle in pharmacology. For instance, the (-)-enantiomer of the quinoline-imidazole hybrid 11(xxxii) demonstrated more potent antimalarial activity than its (+)-enantiomer. researchgate.net This highlights the necessity of synthesizing and evaluating enantiomerically pure compounds to maximize therapeutic efficacy and minimize potential side effects. The development of asymmetric synthesis methods to produce single enantiomers of chiral quinoline derivatives is, therefore, a crucial area of research in medicinal chemistry. researchgate.netresearchgate.net
Structural Elucidation and Naming Convention of (R)-1-(7-Bromoquinolin-2-yl)ethanol within Chiral Alcohol Taxonomy
This compound is a chiral secondary alcohol. Its structure consists of a quinoline ring system with a bromine atom substituted at the 7-position. An ethanol (B145695) group is attached to the 2-position of the quinoline ring, with the hydroxyl group on the first carbon of this ethanol substituent.
The designation "(R)" in its name specifies the absolute configuration of the chiral center, which is the carbon atom bonded to the hydroxyl group, the quinoline ring, a methyl group, and a hydrogen atom. This configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.uk According to these rules, the groups attached to the chiral center are ranked based on atomic number. For this compound, the priority order is: -OH > quinolin-2-yl > -CH3 > -H. With the lowest priority group (hydrogen) pointing away, the sequence from the highest to the lowest priority group traces a clockwise direction, hence the "(R)" descriptor. khanacademy.orgyoutube.com
The systematic IUPAC name for this compound is constructed by identifying the longest carbon chain containing the alcohol functional group, which is a two-carbon ethanol chain. libretexts.orgbyjus.com The quinoline ring is treated as a substituent on this chain. The bromine atom's position on the quinoline ring is indicated by the number 7. Therefore, the full IUPAC name, including the stereochemistry, is this compound.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1509899-61-9 |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Chirality | (R)-configuration |
Overview of Research Trajectories Pertaining to Chiral Bromoquinolinyl Ethanols
Research concerning chiral bromoquinolinyl ethanols, such as this compound, is primarily driven by their potential as building blocks in the synthesis of more complex, biologically active molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the creation of a diverse library of derivatives. acs.org The chiral alcohol moiety is a key structural feature in many pharmacologically active compounds and can also serve as a chiral auxiliary or ligand in asymmetric catalysis. researchgate.netthieme-connect.com
Current research efforts are focused on several key areas:
Asymmetric Synthesis: Developing efficient and stereoselective methods for the synthesis of enantiomerically pure bromoquinolinyl ethanols is a major focus. researchgate.netrsc.orgnih.gov This often involves the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.
Catalytic Applications: The potential of these chiral alcohols and their derivatives to act as ligands in asymmetric catalysis is an active area of investigation. rsc.org The quinoline nitrogen and the hydroxyl group can coordinate to metal centers, creating a chiral environment that can influence the stereoselectivity of a reaction.
Medicinal Chemistry: Researchers are exploring the biological activities of these compounds and their derivatives. Given the broad pharmacological profile of quinolines, there is significant interest in evaluating these novel structures for potential antimicrobial, anticancer, and other therapeutic applications. nih.govresearchgate.net The synthesis of related bromoquinolinyl propanol (B110389) derivatives has shown promising antimycobacterial activity. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(7-bromoquinolin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHCUXIBSUVETB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=C(C=CC(=C2)Br)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for Enantiopure R 1 7 Bromoquinolin 2 Yl Ethanol and Analogues
Asymmetric Catalysis in the Construction of Chiral Quinolyl Alcohols
Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral compounds, offering high levels of stereocontrol with only a small amount of a chiral catalyst. hilarispublisher.comnih.gov This approach avoids the need for stoichiometric amounts of chiral reagents, making it more atom-economical and environmentally friendly.
Transition Metal-Catalyzed Enantioselective Reductions and Additions
Transition metal catalysis is a highly effective method for the enantioselective synthesis of chiral alcohols. hilarispublisher.com These methods often involve the reduction of a prochiral ketone or the addition of a nucleophile to an aldehyde or ketone.
Enantioselective Reductions: The asymmetric reduction of 2-acylquinolines is a direct and widely used method for producing chiral quinolyl alcohols. This transformation can be achieved with high enantioselectivity using chiral catalysts based on transition metals like ruthenium, rhodium, and iridium. wikipedia.orgresearchgate.net These catalysts typically feature chiral ligands that create a chiral environment around the metal center, dictating the facial selectivity of the hydride attack on the carbonyl group. wikipedia.orgyoutube.com For instance, catalysts like those developed by Noyori, which utilize a ruthenium center and a BINAP ligand, have proven highly effective for the asymmetric hydrogenation of a variety of ketones. youtube.com The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and enantiomeric excess (e.e.).
| Catalyst System | Substrate Type | Reductant | Enantiomeric Excess (e.e.) |
| Ru-BINAP | Aryl Ketones | H₂ | Up to 97% |
| Rh-Chiral Diphosphine | Various Ketones | H₂ | High e.e. |
| Ir-Chiral Diamine | Aryl Ketones | Isopropanol | High e.e. |
Enantioselective Additions: Another powerful strategy involves the enantioselective addition of organometallic reagents (e.g., organozinc, organoaluminum) to 2-formylquinolines or related aldehydes. Chiral ligands, often amino alcohols or diols, coordinate to the metal of the organometallic reagent, controlling the stereochemical outcome of the addition to the carbonyl group. nl.go.krorganic-chemistry.org
Organocatalytic Approaches to Chiral Quinoline (B57606) Skeletons
In recent years, organocatalysis, the use of small, chiral organic molecules as catalysts, has become a significant area of research in asymmetric synthesis. acs.orgnih.gov This approach offers an alternative to metal-based catalysts, often with advantages in terms of cost, toxicity, and air/moisture stability. For the synthesis of chiral quinolines, organocatalysts can be employed in various transformations, including asymmetric Friedel-Crafts reactions, aza-Diels-Alder reactions, and cascade reactions. acs.orgnih.govoaepublish.com Chiral phosphoric acids, prolinol derivatives, and cinchona alkaloids are common classes of organocatalysts that have been successfully applied to construct chiral heterocyclic frameworks. acs.orgresearchgate.net These catalysts can activate the substrates through hydrogen bonding or by forming transient chiral intermediates, thereby directing the stereochemical course of the reaction.
Chemoenzymatic Synthesis and Biocatalytic Transformations
Biocatalysis, utilizing enzymes or whole microorganisms, offers a highly selective and environmentally benign approach to chiral synthesis. nih.govrsc.org Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the preparation of (R)-1-(7-Bromoquinolin-2-yl)ethanol, ketoreductases (KREDs) are particularly relevant. rsc.org These enzymes can reduce the corresponding prochiral ketone, 2-acetyl-7-bromoquinoline, to the desired (R)-alcohol with very high enantioselectivity. nih.gov The stereochemical outcome (R or S) can often be controlled by selecting an appropriate KRED that follows either the Prelog or anti-Prelog rule for substrate reduction. The combination of chemical synthesis to prepare the ketone precursor and a subsequent biocatalytic reduction is a powerful chemoenzymatic strategy. beilstein-journals.orgbiorxiv.org
| Biocatalyst Source | Substrate Type | Product Configuration | Enantiomeric Excess (e.e.) |
| Plant Tissues (e.g., Carrot, Apple) | Aromatic Ketones | (R) or (S) | Up to 98% |
| Engineered Ketoreductases (KREDs) | Various Ketones | (R) or (S) | >99% |
Diastereoselective Synthesis Strategies for this compound Precursors
Diastereoselective synthesis is a powerful strategy where a new chiral center is introduced under the influence of an existing one. This approach can be particularly useful for constructing precursors to the target molecule with the desired stereochemistry.
Auxiliary-Mediated Asymmetric Induction
This classic strategy involves the temporary attachment of a chiral auxiliary to a substrate. numberanalytics.comwikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the desired enantiomerically enriched product. researchgate.netyoutube.com For the synthesis of this compound precursors, a chiral auxiliary could be attached to a simpler quinoline derivative to control the stereoselective introduction of the ethanol (B145695) side chain. For example, a chiral oxazolidinone auxiliary, as pioneered by Evans, can be used to direct the asymmetric alkylation of an enolate. wikipedia.org Similarly, chiral hydrazones can be used to introduce alkyl or aryl groups with high diastereoselectivity. nih.gov
| Chiral Auxiliary | Typical Reaction | Stereocontrol |
| Evans Oxazolidinones | Aldol (B89426), Alkylation | High |
| Camphorsultam | Diels-Alder, Michael Addition | High |
| (S)-Indoline | Nucleophilic Addition | High |
| Pseudoephedrine | Alkylation | High |
Substrate-Controlled Stereoselective Reactions
In substrate-controlled reactions, the inherent chirality of the starting material dictates the stereochemistry of the newly formed chiral center. ethz.chyoutube.comyoutube.com This approach is often employed in the synthesis of complex molecules where a chiral pool starting material is elaborated. ethz.ch For the synthesis of this compound, a precursor containing a chiral center could be synthesized from a readily available chiral starting material. Subsequent transformations would then be designed to build the quinoline ring system while preserving or transferring the initial stereochemical information. For instance, a diastereoselective reaction, such as a Pomeranz-Fritsch-Bobbitt cyclization, can be used to form a tetrahydroisoquinoline core, which could be a precursor to the quinoline system. nih.govmdpi.com The stereoselectivity of such reactions is often governed by steric and electronic factors within the substrate, leading to the preferential formation of one diastereomer. mdpi.com
Halogenation Strategies for 7-Bromoquinoline (B152726) Moiety Introduction
The precise installation of a bromine atom at the C7-position of the quinoline nucleus is a critical step in the synthesis of the target molecule. This section details regioselective bromination techniques and the synthesis of necessary brominated quinoline precursors.
Regioselective Bromination Protocols (e.g., N-Bromosuccinimide applications)
The direct bromination of the quinoline ring system can be a challenging endeavor due to the presence of multiple reactive sites. However, the use of specific reagents and reaction conditions allows for a high degree of regioselectivity. N-Bromosuccinimide (NBS) has emerged as a versatile and effective reagent for the electrophilic bromination of aromatic compounds, including quinolines. nih.govyoutube.com
The regioselectivity of bromination on the quinoline ring is highly dependent on the reaction conditions and the substitution pattern of the quinoline itself. For instance, the bromination of quinoline and its derivatives with N-bromosuccinimide in concentrated sulfuric acid has been shown to occur exclusively in the homocyclic (benzene) ring. researchgate.net This selectivity is crucial for the synthesis of 7-bromoquinoline derivatives. The electronic nature of the substituents on the quinoline ring directs the position of bromination. Electron-donating groups can activate the ring towards electrophilic substitution, and their position will influence the regiochemical outcome.
Several methods have been developed to enhance the regioselectivity of bromination using NBS. The use of silica (B1680970) gel in conjunction with NBS is a known method for achieving regioselective electrophilic aromatic brominations. nih.gov Furthermore, the reaction temperature can be a critical factor in controlling the position of bromination. nih.gov For example, in the synthesis of (+)-puupehenone, a regiospecific electrophilic aromatic bromination of catechol was achieved by carefully controlling the reaction temperature during the addition of NBS. nih.gov
| Reagent/System | Substrate Type | Selectivity | Reference |
| N-Bromosuccinimide (NBS) in H₂SO₄ | Quinoline & derivatives | Homocyclic ring | researchgate.net |
| N-Bromosuccinimide (NBS)/silica gel | Aromatic compounds | Regioselective | nih.gov |
| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | Highly selective | nih.gov |
Synthesis of Brominated Quinoline Precursors
An alternative to the direct bromination of a pre-existing quinoline is the synthesis of the quinoline ring from already brominated starting materials. researchgate.net This approach often provides better control over the final position of the bromine atom. For instance, 3-bromoaniline (B18343) can serve as a precursor for the synthesis of 7-bromoquinoline through various quinoline-forming reactions. chemicalbook.com
The synthesis of brominated precursors can be achieved through standard aromatic bromination techniques on appropriate aniline (B41778) or other benzene (B151609) derivatives, which are then carried forward to construct the quinoline ring. This strategy is particularly useful when direct bromination of the quinoline ring might lead to a mixture of isomers or undesired side products.
Classical and Modern Annulation Reactions for Quinoline Ring Formation Relevant to this compound
The construction of the quinoline core is a cornerstone of this synthetic endeavor. Both classical and modern annulation reactions offer powerful tools for assembling the bicyclic quinoline framework from simpler, often acyclic, precursors.
Larock Indole/Quinoline Synthesis and Variants
The Larock synthesis represents a modern and versatile method for the preparation of substituted quinolines. organic-chemistry.orgacs.orgnih.gov This palladium-catalyzed reaction typically involves the heteroannulation of an o-haloaniline with an alkyne or, in a relevant modification, an allylic alcohol. organic-chemistry.orgacs.orgnih.gov For the synthesis of quinolines, a modified Larock method utilizes a Heck reaction between a 2-bromoaniline (B46623) and an allylic alcohol, followed by a dehydrogenation step. organic-chemistry.orgacs.orgnih.gov
This one-pot procedure is advantageous due to its relatively mild conditions and the commercial availability of the starting materials. acs.org The use of diisopropyl azodicarboxylate (DIAD) as a dehydrogenating agent has been shown to improve yields and avoid the use of toxic solvents like hexamethylphosphoramide (B148902) (HMPA). organic-chemistry.orgacs.org The reaction proceeds through a Heck reaction/isomerization sequence to form a β-aryl ketone, which then undergoes intramolecular condensation to yield a 3,4-dihydroquinoline intermediate. acs.org Subsequent dehydrogenation affords the final quinoline product. acs.org
| Catalyst/Reagent | Reactants | Product | Reference |
| Palladium catalyst, DIAD | 2-Bromoaniline, Allylic alcohol | Substituted quinoline | organic-chemistry.orgacs.orgnih.gov |
Oxidative Cyclocondensation Reactions Involving o-Aminobenzyl Alcohols
A contemporary and efficient strategy for quinoline synthesis involves the oxidative cyclocondensation of o-aminobenzyl alcohols with various coupling partners. nih.govfrontiersin.orgresearchgate.net These reactions can be promoted by transition metals or, increasingly, proceed under metal-free conditions. nih.govfrontiersin.org
In a transition-metal-free approach, o-aminobenzyl alcohols can react with N,N-dimethyl enaminones in the presence of an acid and an oxidant like potassium persulfate (K₂S₂O₈) to yield 3-substituted or 3,4-disubstituted quinolines. nih.govfrontiersin.org This method is valued for its broad functional group tolerance and good to excellent yields. nih.govfrontiersin.org The reaction mechanism involves cleavage of a C(sp³)-O bond and formation of C=N and C=C bonds during the oxidative cyclization process. nih.govfrontiersin.org
Alternatively, transition-metal catalysts, including those based on iridium, ruthenium, nickel, and manganese, have been employed for the acceptorless dehydrogenative coupling (ADC) of o-aminobenzyl alcohols with ketones, secondary alcohols, or nitriles to construct the quinoline framework. nih.govfrontiersin.org A base-mediated indirect Friedländer-type reaction between o-aminobenzyl alcohol and ketones with an active methylene (B1212753) group has also been reported. researchgate.net
| Method | Reactants | Catalyst/Promoter | Product | Reference |
| Metal-free oxidative cyclocondensation | o-Aminobenzyl alcohol, N,N-dimethyl enaminone | TsOH/K₂S₂O₈ | 3-Substituted or 3,4-disubstituted quinoline | nih.govfrontiersin.org |
| Acceptorless Dehydrogenative Coupling (ADC) | o-Aminobenzyl alcohol, Ketone/Alcohol/Nitrile | Transition-metal complexes (Ir, Ru, Ni, Mn) | Substituted quinoline | nih.govfrontiersin.org |
| Base-mediated indirect Friedländer | o-Aminobenzyl alcohol, Ketone with active methylene | KOH in DMSO | Substituted quinoline | researchgate.net |
Pfitzinger, Skraup-Doebner-von Miller, and Gould-Jacob Reaction Adaptations
These classical name reactions remain highly relevant in the synthesis of quinolines, particularly for accessing specific substitution patterns that might be challenging to obtain through more modern methods. researchgate.net
The Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netcapes.gov.br The reaction proceeds through the hydrolysis of the isatin's amide bond, followed by imine formation with the carbonyl compound, and subsequent cyclization and dehydration. wikipedia.org This method is particularly useful for synthesizing quinolines with a carboxylic acid group at the 4-position.
The Skraup-Doebner-von Miller reaction is a versatile method that utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions to form quinolines. wikipedia.orgresearchgate.netnih.govacs.org The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, a variation known as the Beyer method. wikipedia.org The reaction mechanism is complex and has been a subject of debate, with a proposed fragmentation-recombination pathway. wikipedia.orgnih.gov This reaction is catalyzed by various Lewis and Brønsted acids. wikipedia.org
The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives by reacting an aniline with an alkoxymethylenemalonic ester or an acylmalonic ester. wikipedia.orgablelab.eudrugfuture.comresearchgate.net The initial condensation is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can be saponified and decarboxylated to afford the 4-hydroxyquinoline. wikipedia.org This reaction is particularly effective with anilines bearing electron-donating groups in the meta position. wikipedia.org
| Reaction Name | Key Reactants | Key Product Feature | Reference |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.netcapes.gov.br |
| Skraup-Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Substituted quinoline | wikipedia.orgresearchgate.netnih.govacs.org |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline | wikipedia.orgablelab.eudrugfuture.comresearchgate.net |
Multi-Component Reactions for Diversified Quinoline Synthesis
Multi-component reactions (MCRs) have become a cornerstone of modern organic synthesis, offering an efficient and atom-economical approach to constructing complex molecular scaffolds from simple starting materials in a single step. rsc.orgrsc.org This strategy is particularly valuable for generating diverse libraries of quinoline derivatives. rsc.orgrsc.org
Several named MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed to create a wide array of quinoline structures. rsc.orgrsc.org These reactions allow for the incorporation of various functional groups and substitution patterns, facilitating the rapid generation of analogues of this compound. rsc.orgrsc.org For instance, a one-pot MCR between an aniline derivative, an aldehyde, and phenylacetylene (B144264) can yield 2,4-diaryl-quinoline derivatives. ufms.br The proposed mechanism often involves the formation of a Schiff base, followed by a Diels-Alder-type reaction and subsequent oxidation to the aromatic quinoline. ufms.br The use of catalysts, such as hydrochloric acid or niobium pentachloride, can promote these reactions. ufms.brresearchgate.net
The versatility of MCRs is highlighted by their ability to accommodate a range of starting materials. Anilines, benzaldehydes, and alkynes are common components, and variations in these precursors lead to a diverse set of quinoline products. rsc.orgufms.br This adaptability is crucial for structure-activity relationship (SAR) studies in drug discovery.
Table 1: Examples of Multi-Component Reactions for Quinoline Synthesis
| Reaction Name | Starting Materials | Key Features |
| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Synthesis of tetrahydroquinolines and quinolines. rsc.orgrsc.org |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Synthesis of 2-aminothiophenes, adaptable for quinoline synthesis. rsc.orgrsc.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Highly convergent, produces α-acylamino amides which can be precursors to quinolines. rsc.orgrsc.org |
| Friedländer Annulation | 2-Aminobenzaldehyde (B1207257)/ketone, Compound with α-methylene group | A classic method for quinoline synthesis, can be adapted to MCR formats. ufms.br |
Post-Synthetic Chiral Resolution Techniques
While asymmetric synthesis aims to produce a single enantiomer directly, classical resolution of a racemic mixture remains a vital technique for obtaining enantiopure compounds.
Diastereomeric Salt Formation
A widely used method for resolving racemic mixtures is the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic compound, in this case, a derivative of 1-(7-bromoquinolin-2-yl)ethanol, with a chiral resolving agent. libretexts.org For a racemic alcohol, it is often first converted to an acidic derivative, such as a monoester of a dicarboxylic acid (e.g., maleic or phthalic anhydride), which can then form salts with a chiral base. nih.govresearchgate.net
The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org After separation, the desired diastereomer is treated to liberate the pure enantiomer of the alcohol. libretexts.org The choice of resolving agent and solvent system is critical and often requires empirical screening to achieve efficient separation. kiko-tech.co.jpveranova.com Common chiral bases used as resolving agents include naturally occurring alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. libretexts.orgnih.gov
Table 2: Key Considerations for Diastereomeric Salt Resolution
| Factor | Description |
| Resolving Agent | Must be enantiomerically pure and readily available. Its chemical properties should facilitate salt formation with the target compound. libretexts.orgveranova.com |
| Solvent System | The solubility difference between the diastereomeric salts is highly dependent on the solvent, influencing the yield and efficiency of the resolution. kiko-tech.co.jp |
| Temperature | Crystallization temperature can significantly affect the separation. |
| Purity of Racemate | The presence of impurities can interfere with crystallization. |
Chromatographic Enantioseparation (e.g., HPLC with chiral stationary phases)
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. csfarmacie.czmdpi.com CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. nih.gov This results in different retention times, allowing for their separation. csfarmacie.cz
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are among the most versatile and widely used. mdpi.comresearchgate.net The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like an alcohol (e.g., ethanol or isopropanol), is crucial for achieving optimal resolution. nih.govnih.gov
For the enantioseparation of 1-(quinolin-2-yl)ethanol (B3348892) and its analogues, CSPs like amylose tris(3,5-dimethylphenylcarbamate) have proven effective. researchgate.net The mobile phase composition, including the type and concentration of the alcohol modifier, can significantly influence the retention and separation factors. researchgate.net
Table 3: Common Chiral Stationary Phases for HPLC
| CSP Type | Selector | Typical Applications |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., phenylcarbamates) | Broad applicability for a wide range of chiral compounds, including alcohols. mdpi.comresearchgate.net |
| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to silica | Separation of various racemates, including π-acidic or π-basic compounds. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Separation of amino acids, peptides, and other polar compounds. nih.gov |
| Crown Ether-based | Chiral crown ethers | Primarily for the separation of primary amines. nih.gov |
Kinetic Resolution via Chemical or Enzymatic Methods
Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a product from the more reactive one. jocpr.com
Enzymatic Kinetic Resolution (EKR) is a particularly attractive method due to the high enantioselectivity of enzymes under mild reaction conditions. nih.gov Lipases are commonly employed for the resolution of secondary alcohols. jocpr.com The reaction typically involves the acylation of the alcohol, where the enzyme selectively catalyzes the esterification of one enantiomer, leaving the other unreacted. jocpr.commdpi.com For example, Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B, is a widely used and robust biocatalyst for this purpose. mdpi.com
A significant advantage of EKR is that it can be combined with in-situ racemization of the slower-reacting enantiomer in a process called Dynamic Kinetic Resolution (DKR) . mdpi.comnih.gov DKR allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. mdpi.com This is often achieved by using a combination of an enzyme for the resolution and a metal catalyst (e.g., ruthenium or vanadium complexes) for the racemization of the unreacted alcohol. mdpi.commdpi.com
Chemical Kinetic Resolution offers an alternative to enzymatic methods. Chiral acyl-transfer catalysts, for instance, can be used for the enantioselective acylation of secondary alcohols. nih.gov These methods can be advantageous as they are not limited to the natural enantiopreference of enzymes. nih.gov
Table 4: Comparison of Kinetic Resolution Methods
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution (EKR) | Lipases, Proteases, Esterases | High enantioselectivity, mild reaction conditions, environmentally benign. jocpr.comnih.gov | Limited to the natural enantiopreference of the enzyme. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Enzyme + Racemization Catalyst (e.g., Ru, V complexes) | Theoretical 100% yield of a single enantiomer. mdpi.comresearchgate.net | Catalyst compatibility can be an issue. mdpi.com |
| Chemical Kinetic Resolution | Chiral Acyl-Transfer Catalysts, Chiral Lewis Acids | Can provide access to either enantiomer, not limited by enzyme availability. nih.gov | May require harsher conditions, catalyst cost and availability. |
Iii. Spectroscopic and Computational Characterization of R 1 7 Bromoquinolin 2 Yl Ethanol
Comprehensive Spectroscopic Fingerprinting for Structural Confirmation
A multi-technique spectroscopic approach is essential to build a complete and validated profile of (R)-1-(7-Bromoquinolin-2-yl)ethanol, ensuring all structural features are correctly assigned.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques: COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While specific spectral data for this compound is not widely available in the public domain, a detailed analysis of closely related structures allows for the prediction of its characteristic NMR signatures.
For a definitive structural assignment, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The methine proton of the ethanol (B145695) substituent, being adjacent to both the quinoline ring and the hydroxyl group, would likely appear as a quartet coupled to the methyl protons. The methyl protons would present as a doublet, and the hydroxyl proton would typically be a broad singlet, its chemical shift being concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms. The spectrum would show signals for the nine carbons of the bromoquinoline core and the two carbons of the ethanol side chain. The chemical shifts of the quinoline carbons would be characteristic of a heteroaromatic system, while the carbons of the side chain would appear in the aliphatic region.
2D-NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the coupling between the methine and methyl protons of the ethanol group and the relationships between adjacent protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart. For example, it would show a correlation between the methine proton of the ethanol group and the C2 carbon of the quinoline ring, confirming the point of attachment.
| Predicted ¹H NMR Data for this compound |
| Proton |
| Quinoline Aromatic Protons |
| Methine (-CHOH) |
| Methyl (-CH₃) |
| Hydroxyl (-OH) |
| Predicted ¹³C NMR Data for this compound |
| Carbon |
| Quinoline Aromatic Carbons |
| Methine (-CHOH) |
| Methyl (-CH₃) |
High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (CHNS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₀BrNO, HRMS would provide an exact mass measurement that confirms this composition, distinguishing it from other potential formulas with the same nominal mass.
Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages for this compound would be compared against the theoretical values calculated from its molecular formula to further validate its identity.
| Elemental Composition Data for C₁₁H₁₀BrNO |
| Element |
| Carbon (C) |
| Hydrogen (H) |
| Bromine (Br) |
| Nitrogen (N) |
| Oxygen (O) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region), and the C-Br stretch at a lower wavenumber.
| Predicted IR Absorption Bands for this compound |
| Functional Group |
| O-H Stretch (Alcohol) |
| C-H Stretch (Aromatic) |
| C-H Stretch (Aliphatic) |
| C=N, C=C Stretch (Quinoline) |
| C-Br Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system in this compound is a chromophore that absorbs UV light, leading to π-π* and n-π* transitions. The UV-Vis spectrum would show characteristic absorption maxima (λ_max) that are indicative of the extended conjugated system of the bromoquinoline moiety.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Absolute Configuration Determination)
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is unique to a specific enantiomer and can be compared with theoretically calculated spectra for the (R) and (S) configurations to definitively assign the absolute stereochemistry of the chiral center at the ethanol substituent.
Crystallographic Analysis for Definitive Stereochemical Assignment
While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction analysis is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center, thereby offering irrefutable proof of its structure. To date, no public records of the crystal structure of this specific compound are available.
Single-Crystal X-ray Diffraction Studies of this compound and Analogues
While specific crystallographic data for this compound is not widely published, the analysis of its analogues, such as other quinoline derivatives, offers significant insights into the expected structural features. crystallography.netresearchgate.net For instance, X-ray studies on related bromo- and hydroxy-substituted quinolines have successfully determined their crystal systems, space groups, and unit cell dimensions. researchgate.net These studies reveal how intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding from the bromine atom, dictate the packing of molecules in the crystal lattice. The data obtained from such analyses are crucial for validating structures derived from other spectroscopic methods and computational models. growingscience.com
Table 1: Representative Crystallographic Data for a Quinoline Derivative Analogue This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment on a related quinoline compound.
| Parameter | Value |
| Chemical Formula | C₂₆H₁₆N₄ |
| Crystal System | Orthorhombic |
| Space Group | P b n b |
| a (Å) | 7.7745 |
| b (Å) | 14.5862 |
| c (Å) | 16.6756 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1891.02 |
| Temperature (K) | 163 |
| Data sourced from a study on a Quinolino[7,8-h]quinoline derivative as a representative example. crystallography.net |
Advanced Computational Chemistry for Mechanistic Insights and Structural Validation
Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. These methods complement experimental data, offering deeper insights into geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a standard method in quantum chemistry for studying the electronic structure of molecules. researchgate.net By approximating the complex many-electron problem, DFT allows for the accurate and efficient calculation of various molecular properties. A common approach involves using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the ground state geometry of the molecule. researchgate.net
This optimized geometry serves as the basis for further calculations:
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) spectra to aid in the assignment of spectral bands to specific molecular motions, such as C-H stretching, O-H bending, or vibrations of the quinoline ring. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). acs.org Comparing these calculated shifts with experimental data is a powerful method for structure verification. nih.gov
Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups This table shows typical vibrational modes and their calculated frequencies, which would be compared against an experimental IR spectrum.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H | Stretching | ~3600 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aliphatic C-H | Stretching | ~2980-2870 |
| C=N (Quinoline) | Stretching | ~1640 |
| C=C (Quinoline) | Stretching | ~1570 |
| C-Br | Stretching | ~650 |
Table 3: Representative Calculated ¹H NMR Chemical Shifts This table illustrates how DFT can predict the chemical shifts for protons in different environments within the molecule.
| Proton Environment | Calculated Chemical Shift (ppm) |
| Quinoline H (various positions) | ~7.5 - 8.9 |
| -CH(OH)- | ~5.0 |
| -OH | ~3.5 (variable) |
| -CH₃ | ~1.7 |
| Values are illustrative and based on data for similar quinoline-ethanol structures. nih.gov |
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape.
By simulating the molecule's behavior in a solvent (such as water or ethanol) at a given temperature, MD can:
Identify the most stable, low-energy conformations of the ethanol side chain relative to the rigid quinoline ring.
Explore the rotational energy barrier around the C-C bond connecting the chiral center to the quinoline ring.
Analyze intramolecular and intermolecular hydrogen bonding patterns involving the hydroxyl group.
This information is vital for understanding how the molecule's shape influences its interactions with biological targets.
Quantum chemical calculations are essential for understanding the electronic nature of a molecule, which governs its reactivity and optical properties. scielo.org.mx Key parameters derived from these calculations, often using DFT, include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). scielo.org.mx
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals is a measure of the molecule's chemical stability and electronic excitability. A smaller gap suggests the molecule is more reactive and can be more easily excited. scielo.org.mx
Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. scielo.org.mx
Table 4: Representative Quantum Chemical Parameters Calculated via DFT This table shows key electronic properties that can be calculated to predict the molecule's reactivity.
| Parameter | Description | Typical Calculated Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 5.3 eV |
| Chemical Potential (µ) | (E(HOMO) + E(LUMO)) / 2 | ~ -3.85 eV |
| Global Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | ~ 2.65 eV |
| Global Electrophilicity (ω) | µ² / (2η) | ~ 2.78 eV |
| Values are illustrative based on calculations for similar heterocyclic compounds. scielo.org.mx |
Iv. Mechanistic Investigations of Synthetic Pathways Involving R 1 7 Bromoquinolin 2 Yl Ethanol Precursors
Detailed Reaction Mechanism Elucidation for Key Transformations
The synthesis of quinoline (B57606) derivatives can be achieved through various methods, with the Friedländer annulation being a prominent and versatile approach. nih.gov This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive methylene (B1212753) group, leading to the formation of the quinoline ring system. nih.gov The mechanism generally proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline core. nih.gov Innovations in this method have incorporated microwave irradiation and various catalysts to improve efficiency and environmental friendliness. nih.gov
For the asymmetric synthesis of quinoline derivatives, which is essential for producing a specific enantiomer like (R)-1-(7-Bromoquinolin-2-yl)ethanol, methods such as the inverse-electron-demand Diels-Alder (IED-DA) reaction have been explored. acs.orgnih.gov In one example, a chiral titanium(IV) complex acts as a Lewis acid catalyst. acs.orgnih.gov The proposed mechanism involves the coordination of the catalyst to the electron-poor diene, which then reacts with an electron-rich dienophile. acs.org This catalyzed cycloaddition leads to the formation of asymmetric tetrahydroquinoline derivatives, which can be further transformed into the desired quinoline structures. acs.orgnih.gov
Role of Stereodirecting Catalysts and Chiral Ligands in Asymmetric Induction
The successful synthesis of a single enantiomer of a chiral molecule hinges on the use of stereodirecting catalysts and chiral ligands. nih.govresearchgate.netnii.ac.jp These components create a chiral environment that favors the formation of one enantiomer over the other. For many years, C₂-symmetric ligands were the standard in asymmetric catalysis. nih.gov However, more recent research has highlighted the effectiveness of non-symmetrical P,N-ligands, which can sometimes outperform their symmetrical counterparts. nih.gov
In the context of synthesizing chiral quinoline derivatives, various types of chiral ligands have been developed and employed. researchgate.net These include Schiff base type ligands, oxazolinyl-type ligands, and amine-based chiral ligands. researchgate.net For instance, the asymmetric IED-DA reaction to produce tetrahydroquinoline derivatives utilizes a chiral titanium(IV) complex formed with a (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane ligand. acs.orgnih.gov The specific geometry and electronic properties of this ligand, coordinated to the metal center, dictate the facial selectivity of the dienophile's approach to the diene, thus controlling the stereochemical outcome of the reaction.
The design of these ligands is often modular, allowing for systematic tuning of their steric and electronic properties to optimize enantioselectivity for a specific reaction. nih.govdiva-portal.org This adaptability is crucial as no single ligand is universally effective for all substrates and reactions. nih.gov
Stereochemical Outcomes and Diastereomeric Ratios (dr) in Synthetic Sequences
The effectiveness of an asymmetric synthesis is quantified by its stereochemical outcome, often expressed as an enantiomeric excess (ee) or a diastereomeric ratio (dr) if multiple chiral centers are formed. In the synthesis of spirooxindoles, which share structural motifs with some quinoline syntheses, high diastereoselectivity has been achieved in multi-component reactions. researchgate.net For example, the dimerization of certain precursors has yielded products with a diastereomeric ratio of nearly 4:1. researchgate.net
In the asymmetric IED-DA reaction for tetrahydroquinoline derivatives, the reactions are reported to proceed with moderate yields and, in some cases, high enantioselectivity. acs.orgnih.gov The addition of molecular sieves to the reaction mixture has been observed to increase the enantioselectivity. acs.org The precise enantiomeric excesses are dependent on the specific dienophile used in the reaction.
The following table summarizes the key components and outcomes of a representative asymmetric synthesis leading to quinoline precursors.
| Reaction Type | Catalyst/Ligand System | Key Feature | Stereochemical Outcome |
| Inverse-Electron-Demand Diels-Alder | Chiral Ti(IV) complex with (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane | Asymmetric induction | Moderate to high enantioselectivity |
This table provides a generalized summary based on reported findings for the asymmetric synthesis of quinoline derivatives.
The development of highly diastereoselective and enantioselective methods is a continuous effort in organic synthesis. The ability to predictably control the stereochemistry of complex molecules like this compound is essential for their intended applications and underscores the importance of continued mechanistic and catalyst development.
V. Strategic Utilization of R 1 7 Bromoquinolin 2 Yl Ethanol As a Building Block in Complex Chemical Synthesis
Chemical Transformations for Diversification and Library Generation
The structure of (R)-1-(7-Bromoquinolin-2-yl)ethanol possesses two primary reactive sites amenable to a variety of chemical transformations: the secondary alcohol and the carbon-bromine bond on the quinoline (B57606) ring. These sites allow for systematic structural modifications, which is a key strategy in medicinal chemistry for generating libraries of related compounds to screen for biological activity.
The principal transformations for this molecule can be categorized by the reactive site:
Reactions at the Alcohol Group: The secondary alcohol is a versatile functional group that can undergo several key reactions to introduce diversity.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 7-bromo-2-acetylquinoline, using a range of standard oxidizing agents. This transformation alters the molecule's geometry and electronic properties, converting a hydrogen-bond donor into a hydrogen-bond acceptor.
Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of chiral esters. smolecule.com This allows for the introduction of a vast array of substituents, modifying the steric bulk, lipophilicity, and potential interacting groups of the parent molecule.
Etherification: Conversion of the alcohol to an ether can be achieved under basic conditions (e.g., using sodium hydride) followed by reaction with an alkyl halide. This modification can enhance metabolic stability and alter solubility.
Reactions at the Bromo-Substituted Ring: The bromine atom at the 7-position of the quinoline ring is a key handle for diversification, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups at the 7-position. This is one of the most powerful methods for creating biaryl structures, which are common motifs in pharmacologically active compounds.
Heck Coupling: Reaction with alkenes under palladium catalysis attaches a vinyl group, which can be further modified (e.g., by hydrogenation or oxidation).
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines. This is particularly valuable for accessing compounds that can mimic biological interactions.
Sonogashira Coupling: Coupling with terminal alkynes introduces an alkyne functional group, a linear and rigid linker that can be used to connect to other molecular fragments or be further transformed.
Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl bromides unless activated, under specific conditions the bromine atom could potentially be displaced by strong nucleophiles. smolecule.com
The combination of these transformations allows for the generation of a large and diverse chemical library from a single chiral starting material. By systematically varying the substituents at both the alcohol and the bromo-positions, chemists can explore the structure-activity relationship (SAR) of the quinoline scaffold in a comprehensive manner.
Table 1: Potential Chemical Transformations of this compound
| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Secondary Alcohol | Oxidation | PCC, DMP, etc. | Ketone |
| Secondary Alcohol | Esterification | R-COOH, DCC; or R-COCl, base | Ester |
| Secondary Alcohol | Etherification | NaH, then R-X | Ether |
| 7-Bromo Group | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl, Alkyl, etc. |
| 7-Bromo Group | Buchwald-Hartwig | R₂NH, Pd catalyst, base | Amine |
| 7-Bromo Group | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Alkyne |
Vi. Structure Activity Relationship Sar Studies of Quinolyl Alcohols and Analogues in Biological Systems
Methodological Frameworks for SAR Investigations in Quinoline (B57606) Derivatives
The exploration of SAR in quinoline derivatives employs a combination of computational and experimental strategies to identify the structural features essential for biological activity. georgiasouthern.edunih.gov These frameworks allow researchers to design and synthesize novel compounds with enhanced potency and selectivity. rsc.org
Key methodological approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a primary tool used to correlate variations in the physicochemical properties of quinoline derivatives with their biological activities. nih.gov By developing mathematical models, researchers can predict the activity of unsynthesized compounds. Advanced QSAR methods such as Hologram QSAR (HQSAR) are used to identify essential structural requirements for activity. nih.gov
3D-QSAR Techniques (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed insights into the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules. nih.gov These models generate contour maps that guide the modification of the quinoline scaffold to optimize interactions with a biological target. nih.gov
Molecular Docking: This computational technique simulates the binding of a quinoline derivative within the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov It helps to explore the bioactive conformation of the molecule and explains the binding affinity by identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.gov For instance, docking studies have been used to understand how quinoline derivatives bind to the active site of Plasmodium falciparum lactate (B86563) dehydrogenase. nih.gov
Combinatorial Synthesis and Library Development: The synthesis of a diverse library of analogues is fundamental to SAR studies. Classic synthetic reactions like the Skraup, Friedländer, and Doebner-von Miller syntheses are often employed to create a range of substituted quinolines. tandfonline.comresearchgate.netsci-hub.se These libraries allow for systematic evaluation of how different functional groups and substitution patterns affect biological outcomes. researchgate.net
Elucidating the Influence of the Chiral Alcohol Moiety on Biological Response
The (R)-1-ethanol group at the C-2 position of the quinoline ring is a critical determinant of the compound's biological activity. Its chirality and the presence of the hydroxyl group play distinct and significant roles.
Chirality is a crucial factor in the biological activity of many pharmaceuticals, and quinoline derivatives are no exception. The spatial arrangement of substituents can dramatically affect how a molecule interacts with chiral biological targets like enzymes and receptors.
Enantiomeric Differentiation: SAR studies have demonstrated that the stereochemistry of a chiral center in a quinoline derivative's side chain plays a role in its biological activity. orientjchem.org For some quinoline-based agents, compounds with an (R)-configuration at the chiral center have been found to be more active than their (S)-enantiomer counterparts. orientjchem.org This stereoselectivity arises from the specific three-dimensional fit required for optimal binding to the target protein. One enantiomer may position key interacting groups, such as the hydroxyl group, more favorably for binding than the other.
The hydroxyl (-OH) group of the ethanol (B145695) moiety is a key functional group that often participates directly in ligand-receptor interactions.
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability is crucial for anchoring the molecule within the binding site of a protein, contributing significantly to binding affinity and specificity. nih.gov
Systemic Analysis of Halogen (Bromine) Substitution Effects on Quinoline Bioactivity
The introduction of a bromine atom at the C-7 position profoundly impacts the electronic and hydrophobic properties of the quinoline ring, thereby modulating its biological activity. researchgate.net
The position of the halogen on the quinoline scaffold is not arbitrary; it is a critical factor determining the compound's potency and efficacy.
Influence of Bromine Position: Studies on brominated quinolines have shown that the substitution pattern is crucial for bioactivity. For instance, in anticancer studies, compounds with bromine atoms at the C-5 and C-7 positions demonstrated significant inhibitory effects on cancer cell proliferation. nih.gov In contrast, substitutions at the C-3, C-6, and C-8 positions resulted in no inhibitory activity, suggesting that the C-6 and C-8 positions have a limited contribution to the bioactivity in that specific context. nih.gov The strategic placement of bromine at C-7 in (R)-1-(7-Bromoquinolin-2-yl)ethanol is therefore likely a key feature for its biological profile.
Contribution to Pharmacodynamics: Bromine substitution can enhance biological activity through several mechanisms. The introduction of bromine atoms can increase the lipophilicity of the molecule, which may improve its ability to permeate cell membranes. researchgate.net Furthermore, bromine's electron-withdrawing nature alters the electron distribution of the quinoline ring system, which can influence binding interactions with biological targets. researchgate.net
The following table, derived from research on brominated quinoline derivatives, illustrates the impact of substituent positioning on anticancer activity.
| Compound | Substituents | C6 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HT29 IC₅₀ (µM) |
| 7 | 3,5,6,7-tetrabromo, 8-methoxy | 22.0 | 25.0 | 25.0 |
| 11 | 5,7-dibromo, 3,6-dimethoxy, 8-hydroxy | 22.2 | 22.2 | 22.2 |
| 17 | 6,8-dibromo, 5-nitro | 50.0 | 24.1 | 26.2 |
| 4 | 3,6,8-tribromo | No inhibition | No inhibition | No inhibition |
| Data sourced from a study on highly brominated quinolines. nih.gov |
This data clearly shows that compounds with bromine at positions 5 and 7 (compounds 7 and 11) are active, whereas a compound with bromine at positions 3, 6, and 8 (compound 4) is inactive, highlighting the importance of positional isomerism.
Modulation of the Quinoline Core and Peripheral Substituents on Biological Profiles
Beyond the chiral alcohol and bromine atom, modifications to other parts of the quinoline molecule can further refine its biological activity. SAR studies extensively explore how different peripheral substituents can act synergistically to enhance a compound's desired effects. nih.govnih.gov
Substituents on the Quinoline Ring: The introduction of various functional groups can greatly influence biological outcomes. For example, adding a nitro group at the C-5 position to a dibromoquinoline scaffold was found to amplify antiproliferative effects. nih.gov Conversely, the addition of methoxy (B1213986) groups can result in either selective inhibition or a complete loss of activity, depending on their position. nih.gov In some contexts, bulky substituents at the C-7 position have been shown to facilitate antiproliferative activity. nih.gov
Side Chain Modifications: Altering the side chains attached to the quinoline core is a common strategy for optimizing activity. For some quinoline classes, introducing a flexible alkylamino side chain at position C-4 enhances antiproliferative action. nih.gov In multidrug resistance reversal studies, a key structural feature for highly active compounds was a distance of at least 5 Å between the hydrophobic moiety and a basic nitrogen atom in the side chain. nih.gov
Synergistic Effects: The final biological profile of a quinoline derivative is often the result of synergistic interactions between its various substituents. For example, the anticancer potency of certain compounds has been attributed to the combined impact of both bromine and nitro substitutions on the quinoline scaffold. nih.gov
The table below summarizes the effects of various substituents on the biological activity of quinoline derivatives based on several research findings.
| Position | Substituent Type | Observed Effect on Bioactivity | Reference |
| C-5, C-7 | Bromine | Enhanced anticancer activity | nih.gov |
| C-6, C-8 | Bromine | Limited contribution to anticancer activity | nih.gov |
| C-5 | Nitro | Amplified antiproliferative effects in synergy with bromine | nih.gov |
| C-7 | Bulky groups | Facilitated antiproliferative activity | nih.gov |
| C-4 | Alkylamino side chain | Enhanced antiproliferative activity | nih.gov |
| C-7 | Methoxy group | Can improve antitumor activity | orientjchem.org |
| C-6 | Methoxy group | Increased antibacterial inhibition zone compared to methyl | nih.gov |
| Side Chain | Halogen | Improved anticancer activity by increasing lipophilicity | orientjchem.org |
These comprehensive SAR studies underscore the chemical versatility of the quinoline nucleus and provide a rational basis for the targeted design of new therapeutic agents based on the this compound framework. nih.govrsc.org
Computational SAR Approaches and Molecular Docking Studies
Computational methods are indispensable tools in modern drug discovery, providing insights into how molecules like quinolyl alcohols interact with biological targets at an atomic level. These approaches accelerate the design and optimization of lead compounds.
Molecular docking simulations are employed to predict the preferred binding orientation of a ligand to its protein target. researchgate.net For quinoline derivatives, these studies have revealed common binding modes crucial for their biological effects. Docking studies on quinolinone-based compounds, for instance, have explored interactions with targets like DNA-gyrase and ATP-synthase. nih.gov The binding affinity is often driven by a combination of hydrophobic interactions and hydrogen bonds. researchgate.net
In studies involving 5,8-quinolinedione (B78156) hybrids, molecular docking was used to investigate interactions with SARS-CoV-2 proteins, Mpro and PLpro. mdpi.com The analysis identified key interactions and ranked compounds based on their binding energy, highlighting potential antiviral candidates. mdpi.com Similarly, docking of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives into the active site of P-glycoprotein showed significant binding affinities through both hydrophobic and hydrogen bond interactions. nih.gov The aromatic rings of quinoline derivatives frequently engage in hydrophobic or π-π stacking interactions with amino acid residues like tryptophan, while nitrogen atoms in the quinoline ring or hydroxyl groups on the alcohol chain can act as hydrogen bond acceptors or donors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.comnih.gov This approach allows for the prediction of the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process. neliti.comscispace.com
For quinoline derivatives, QSAR models have been developed to predict various biological activities, including antifungal and antibacterial potency. neliti.comscispace.comnih.gov These models typically use a range of molecular descriptors, which are numerical representations of molecular properties. nih.gov Common descriptors include those related to lipophilicity (e.g., cLogP), electronic properties (e.g., LUMO energies, charges), and steric or topological features (e.g., van der Waals volume). nih.govneliti.comnih.gov
One study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives found that antifungal activity was significantly influenced by lipophilicity. neliti.com Another dynamic QSAR study on quinolones targeting E. coli DNA gyrase indicated that antimicrobial activity is conditioned by molecular geometry and electron-acceptor properties at specific sites on the molecule. nih.gov The goal of these models is to generate statistically significant and predictive equations that can guide the synthesis of new compounds with enhanced biological efficacy. nih.govneliti.com
Biological Evaluation of Quinoline Alcohol Derivatives
The biological effects of quinoline alcohol derivatives are assessed through a combination of in vitro and in vivo studies, targeting a wide array of diseases from cancer to microbial infections.
Quinoline derivatives have been extensively evaluated for their anticancer properties against a wide panel of human cancer cell lines. nih.govrsc.org Their mechanisms of action are diverse and include the inhibition of crucial cellular enzymes and pathways.
Anticancer Activity: Many quinoline derivatives exhibit potent antiproliferative activity. nih.gov For example, a series of novel quinoline derivatives designed as tubulin polymerization inhibitors showed significant cytotoxic activity against 60 different cancer cell lines, with one compound emerging as particularly effective across a broad spectrum of tumors. rsc.org Studies on quinoline-chalcone hybrids have also identified compounds with potent activity against cell lines like A549 (lung carcinoma) and K-562 (chronic myelogenous leukemia), acting via inhibition of the PI3K/Akt/mTOR pathway. rsc.org Another quinoline compound, 91b1, was shown to have a significant anticancer effect by downregulating the expression of Lumican. nih.gov The anticancer activity of these derivatives is often compared to established chemotherapy drugs like cisplatin (B142131) and doxorubicin. nih.govmdpi.com
Antitopoisomerase Activity: Topoisomerases are critical enzymes involved in DNA replication and are validated targets for cancer therapy. The quinoline scaffold is a key component of established topoisomerase inhibitors like topotecan. researchgate.net Research has focused on developing novel quinoline derivatives that can effectively inhibit these enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
RORγt Modulation: The retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. nih.gov Quinoline alcohols and their analogues have been identified as potent modulators of RORγt. wipo.int High-throughput screening led to the discovery of 6-substituted quinolines as RORγt inverse agonists. nih.gov X-ray crystallography has revealed that these compounds bind to the ligand-binding domain of RORγt, with a key interaction being a hydrogen bond between a substituent on the quinoline ring and the amino acid residue Glu379. nih.gov
| Compound | Cell Line | Activity (IC50/GI50) | Mechanism/Target | Reference |
|---|---|---|---|---|
| Compound 4c (a pyridin-2-one derivative) | MDA-MB-231 (Breast) | Potent antiproliferative | Tubulin polymerization inhibitor | rsc.org |
| Compound 2 (a trifluoromethyl alcohol) | Various cancer cell lines | 14.14 µM (LC50) | Anticancer | nih.gov |
| Compound 9g (a secondary amine linked quinoline) | PC-3 (Prostate) | 1.29 µM (GI50) | Pim-1 kinase inhibitor | nih.gov |
| Quinoline-chalcone hybrid 33 | - | 37.07 nM | EGFR inhibitor | rsc.org |
| Compound 3c (8-hydroxyquinoline-5-sulfonamide) | C-32, MDA-MB-231, A549 | Comparable to cisplatin | Increases P53/P21 expression | mdpi.com |
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of drug candidates due to its rapid development and optical transparency. researchgate.net Quinoline-derived alcohols have been evaluated using this model to assess their anticancer activity and toxicity. nih.gov
In one study, novel quinoline-derived trifluoromethyl alcohols were identified as potent growth inhibitors in a zebrafish embryo model. nih.gov The model was also used to determine the toxicity of the compounds, with apoptotic staining assays indicating that some derivatives caused increased cell death. nih.gov Further research using zebrafish larvae helped identify quinoline-derived α-trifluoromethylated alcohols (QTAs) with both antiepileptic and analgesic properties, demonstrating that these compounds can block sodium channels. nih.gov The zebrafish model allows for the evaluation of phenotypes such as growth inhibition and cell death, providing valuable data on the in vivo efficacy and potential toxicity of these compounds before moving to more complex animal models. nih.govresearchgate.net
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents, and its derivatives continue to be explored to combat the rise of drug-resistant pathogens. nih.govbiointerfaceresearch.com
Derivatives of quinoline alcohols have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net For example, a series of 8-hydroxyquinoline-5-sulfonamide derivatives showed significant bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) isolates. mdpi.com Structure-activity relationship studies in this series revealed that a free phenolic group at the 8-position of the quinoline ring was essential for antibacterial activity. mdpi.com Other studies have reported on quinoline derivatives with moderate to good antibacterial activity against strains like E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values being a key metric for potency. biointerfaceresearch.com QSAR studies have also been specifically applied to model and predict the antifungal activity of quinoline derivatives, highlighting the importance of properties like lipophilicity for their efficacy. neliti.com
| Compound Series | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 8-hydroxyquinoline-5-sulfonamide derivatives (Series 3) | MRSA | Bactericidal, efficacy comparable to oxacillin | mdpi.com |
| Quinoline derivatives (63b, 63f, 63h, 63i, 63l) | E. coli | 100 µg/mL | biointerfaceresearch.com |
| Quinoline derivative 11 | S. aureus | 6.25 µg/mL | biointerfaceresearch.com |
Anti-Platelet Aggregation and Anti-Inflammatory Activities
The quinoline nucleus is a key feature in several compounds investigated for their ability to interfere with platelet aggregation and inflammatory pathways. Research into quinoline derivatives has revealed that specific substitutions on the heterocyclic ring system are crucial for these activities.
Studies on quinolin-2(1H)-one derivatives have shown that the introduction of an oxime group can lead to potent inhibitory activities against platelet aggregation induced by various agonists. nih.gov For instance, certain oxime-containing quinolin-2(1H)-ones demonstrated significant inhibition of platelet aggregation induced by arachidonic acid (AA) and the thromboxane (B8750289) A2 receptor agonist, U46619. nih.gov In contrast, related amide derivatives were found to be significantly less active or inactive, highlighting the importance of the oxime functionality for this biological effect. nih.gov
Similarly, naturally occurring quinoline alkaloids have been identified as anti-platelet agents. nih.gov One such compound, confusadine, isolated from Melicope semecarpifolia, was shown to be an active anti-platelet aggregation constituent. nih.gov The broader class of isoquinoline (B145761) alkaloids has also been screened, with compounds like papaverine (B1678415) and bulbocapnine (B190701) showing the most potent effects against arachidonic acid-induced aggregation. mdpi.com
In the context of anti-inflammatory action, quinoline alkaloids have demonstrated the ability to suppress key inflammatory mediators. nih.govrsc.orgnih.gov Research on alkaloids from Zanthoxylum avicennae and Waltheria indica has identified compounds that significantly inhibit the production of nitric oxide (NO) and the activity of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response. rsc.orgnih.gov For example, a study on quinoline alkaloids from Waltheria indica showed that substitution at the C-8 position had a significant impact on NO inhibitory activity. nih.gov Furthermore, certain quinoline derivatives can suppress the gene expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govrsc.org Synthetic quinolines have also been developed as potent anti-inflammatory agents, with some acting as strong inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process. nih.gov
Table 1: Anti-Platelet and Anti-Inflammatory Activity of Selected Quinolyl Analogues
| Compound Class/Name | Biological Activity | Target/Inducer | Result (IC50) | Source |
|---|---|---|---|---|
| (Z)-6-[2-(4-methoxyphenyl)-2-hydroxyiminoethoxy]quinolin-2(1H)-one (7c) | Anti-platelet | Arachidonic Acid | 0.58 µM | nih.gov |
| Quinolin-2(1H)-one oxime derivatives (7a, 8a-c) | Anti-platelet | U46619 | 0.54 - 0.74 µM | nih.gov |
| Papaverine | Anti-platelet | Arachidonic Acid | 26.9 ± 12.2 µM | mdpi.com |
| Bulbocapnine | Anti-platelet | Arachidonic Acid | 30.7 ± 5.4 µM | mdpi.com |
| Quinoline Alkaloid (Compound 6 from Z. avicennae) | Anti-inflammatory | IL-1β, IL-6 Suppression | Significant Inhibition | nih.govrsc.org |
| Waltherione M (8b) | Anti-inflammatory | NO Production (LPS-induced) | 11.7 ± 0.8 µM | nih.gov |
| Quinoline Alkaloids (6, 8a, 9-11, 13, 21, 24 from W. indica) | Anti-inflammatory | NF-κB Activity (TNF-α-induced) | 7.1 - 12.1 µM | nih.gov |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Anti-inflammatory | COX-2 Inhibition | High Potency | nih.gov |
The structure of this compound, featuring an alcohol group at the 2-position and a bromine atom at the 7-position, suggests potential for these activities. The 2-position substitution is a common feature in many biologically active quinolines. nih.gov The electron-withdrawing nature of the bromine at position 7 could influence the molecule's interaction with biological targets, a feature known to be critical for the activity of other quinoline-based agents like the antimalarial chloroquine. youtube.com While direct evidence is needed, the SAR of related compounds suggests that this compound warrants investigation for its anti-platelet and anti-inflammatory potential.
Neuroprotective and Anti-Alzheimer's Disease Research
The quinoline scaffold is a cornerstone in the development of therapeutic agents for neurodegenerative disorders, especially Alzheimer's disease (AD). researchgate.net The multifactorial nature of AD has led researchers to explore quinoline derivatives for their ability to modulate various pathological pathways, including cholinergic deficits, tau hyperphosphorylation, and amyloid-beta (Aβ) aggregation. researchgate.netnih.gov
A primary strategy in AD therapy is the inhibition of cholinesterases (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission. Numerous quinoline-based compounds have been designed as potent ChE inhibitors. nih.govnih.gov For example, a series of quinolinone derivatives were synthesized, with compound QN8 identified as a potent and selective non-competitive inhibitor of human recombinant AChE. nih.gov SAR studies have shown that strategic coupling of amino-functionalized fragments to the quinoline scaffold can yield dual inhibitors of both AChE and BChE, with some conjugates achieving sub-nanomolar potency against AChE. nih.gov Molecular modeling suggests the quinoline moiety often binds to the peripheral anionic site (PAS) of AChE, which can interfere with both enzyme activity and Aβ aggregation. researchgate.net
Beyond ChE inhibition, quinoline derivatives are being investigated for other neuroprotective roles. Some analogues have been shown to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, which forms the neurofibrillary tangles found in AD brains. researchgate.netnih.gov In one study, novel quinolin-2-one derivatives were identified as potent GSK-3β inhibitors, effectively reducing tau hyperphosphorylated aggregates in vitro. nih.gov
The antioxidant properties of quinoline derivatives also contribute to their neuroprotective potential, as oxidative stress is a major factor in neurodegeneration. researchgate.netmdpi.com Furthermore, the presence of a bromine atom in the target compound, this compound, is noteworthy. Research on other halogenated compounds, such as bromophenols from marine algae, has demonstrated potent inhibition of ChEs, BACE1 (β-site amyloid precursor protein cleaving enzyme 1), and Aβ aggregation, suggesting that halogenation can be a favorable feature for anti-AD activity. nih.gov
Table 2: Neuroprotective and Anti-Alzheimer's Disease-Related Activity of Selected Quinolyl Analogues
| Compound Class/Name | Biological Activity | Target | Result (IC50 / Ki) | Source |
|---|---|---|---|---|
| Quinolinone (QN8) | AChE Inhibition | hrAChE | IC50 = 0.29 µM; Ki = 79 nM | nih.gov |
| Quinolinone (QN9) | ChE Inhibition | hrAChE / hrBuChE | Promising Inhibition | nih.gov |
| Quinoline Conjugate (L4R1-3) | AChE Inhibition | AChE | IC50 = 4.6 nM | nih.gov |
| Quinoline Conjugate (L1-3) | Dual ChE Inhibition | AChE / BChE | IC50 = 8.1 µM / 0.58 µM | nih.gov |
| Quinolin-2-one (7c, 7e, 7f) | GSK-3β Inhibition | GSK-3β | IC50 = 4.68 - 8.27 nM | nih.gov |
| 2,3,6-tribromo-4,5-dihydroxybenzyl derivative (Compound 3) | Multi-target Inhibition | GSK-3β | IC50 = 56.46 ± 2.48 µM | nih.gov |
Given the established importance of the quinoline core and the potential benefits of halogen substitution, this compound emerges as a compound of interest for neuroprotective and anti-Alzheimer's disease research. Its structure, combining the quinoline scaffold with a secondary alcohol and a bromo-substituent, provides a framework for potential interactions with multiple AD-related targets, including cholinesterases and protein kinases.
Vii. Emerging Research Directions and Future Challenges for R 1 7 Bromoquinolin 2 Yl Ethanol
Development of Highly Efficient and Sustainable Asymmetric Synthesis Protocols
The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Friedländer, and Doebner-von Miller reactions. tandfonline.comacs.org However, these approaches often necessitate harsh reaction conditions, including high temperatures and the use of hazardous reagents, leading to significant environmental concerns and economic drawbacks. tandfonline.comnih.gov The growing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic routes. nih.govacs.org
Modern approaches focus on minimizing waste, reducing solvent consumption, and lowering energy input. researchgate.net This includes the use of microwave irradiation, ultrasound, and one-pot synthesis methodologies. nih.govresearchgate.netnih.gov Researchers are also exploring the use of greener solvents like water and ethanol (B145695), and recyclable catalysts to make the synthesis of quinoline derivatives more environmentally friendly. researchgate.nettandfonline.com For a chiral molecule like (R)-1-(7-bromoquinolin-2-yl)ethanol, the development of highly stereoselective asymmetric syntheses is paramount to ensure the production of the desired enantiomer with high purity.
Interactive Table: Comparison of Synthesis Methods for Quinoline Derivatives
| Method | Description | Advantages | Disadvantages | Citations |
| Classical Methods (e.g., Skraup, Friedländer) | Traditional methods for quinoline synthesis. | Well-established and versatile. | Harsh conditions, use of hazardous materials, low atom economy. | tandfonline.comacs.org |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. | Faster reaction times, higher yields, cleaner reactions. | Requires specialized equipment. | researchgate.nettandfonline.com |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance chemical reactions. | Increased reaction rates, improved yields. | Can have limitations in scalability. | nih.govnih.gov |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor. | Reduced waste, time, and resource savings. | Can be challenging to optimize for complex molecules. | nih.gov |
| Green Catalysis | Use of environmentally benign catalysts. | Reduced environmental impact, potential for catalyst recycling. | Catalyst development and optimization can be complex. | researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Applications
Quinoline-based compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties. biointerfaceresearch.comnih.gov The core quinoline structure serves as a "druggable" and versatile scaffold in drug discovery. nih.gov For this compound and its derivatives, a key research direction is the identification of novel biological targets to expand their therapeutic potential.
Recent studies have shown that substituted quinolines can target a diverse range of biological molecules and pathways. For instance, some quinoline derivatives have been found to inhibit enzymes crucial for DNA replication and repair, such as topoisomerase I. nih.gov Others act as inhibitors of protein kinases like c-Met, EGFR, and HER-2, which are often implicated in cancer progression. nih.govrsc.org Furthermore, some quinoline compounds have demonstrated the ability to inhibit DNA methyltransferases, enzymes involved in the epigenetic regulation of gene expression. mdpi.comnih.gov The exploration of these and other potential targets, such as those involved in parasitic diseases and viral infections, will be crucial for unlocking the full therapeutic value of this class of compounds. nih.govnih.gov A functional proteomics approach has also identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs. nih.gov
Interactive Table: Potential Biological Targets for Quinoline Derivatives
| Target Class | Specific Examples | Therapeutic Area | Citations |
| Enzymes | Topoisomerase I, DNA Methyltransferases, Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | Cancer, Epigenetic Regulation | nih.govmdpi.comnih.govnih.gov |
| Protein Kinases | c-Met, EGFR, HER-2 | Cancer | nih.govrsc.org |
| Parasitic Targets | Various proteins in Plasmodium falciparum, Trypanosoma brucei, Leishmania infantum | Malaria, African Trypanosomiasis, Leishmaniasis | nih.gov |
| Viral Proteins | Viral RNA transcription and replication machinery | Influenza | nih.gov |
| Other Proteins | Hsp90 | Cancer | nih.gov |
Integration of Machine Learning and AI in Rational Drug Design and Synthesis Planning
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govbohrium.com These computational tools offer the potential to significantly accelerate the design and synthesis of novel drug candidates. researchgate.netresearchgate.net For this compound, AI and ML can be applied in several key areas.
Addressing Scalability and Environmental Considerations in Production
As a promising drug candidate moves from the laboratory to clinical trials and potential commercialization, the scalability of its synthesis becomes a critical factor. The production of large quantities of this compound must be both economically viable and environmentally sustainable. Traditional synthesis methods for quinolines often suffer from drawbacks that hinder their large-scale application, such as the use of toxic solvents and the generation of significant waste. acs.orgnih.gov
Future research must focus on developing scalable and green manufacturing processes. This involves the implementation of green chemistry principles, such as the use of renewable starting materials, atom-efficient reactions, and the minimization of hazardous byproducts. acs.org The development of continuous flow manufacturing processes offers a promising alternative to traditional batch production, providing better control over reaction parameters and potentially leading to higher yields and purity. nih.gov Addressing these scalability and environmental challenges will be essential for the successful translation of this compound from a research compound to a widely available therapeutic agent.
Unraveling Complex Biological Mechanisms and Off-Target Effects
A thorough understanding of a drug's mechanism of action is fundamental to its safe and effective use. For this compound and its derivatives, it is crucial to elucidate the precise molecular interactions that underlie their therapeutic effects. This involves identifying the primary biological targets and understanding how the compound modulates their function at a molecular level.
Equally important is the investigation of potential off-target effects. Many drugs interact with multiple proteins in the body, which can lead to unintended and sometimes harmful side effects. For example, some quinoline-based compounds have been shown to inhibit the hERG K+ channel, which can pose a cardiovascular safety risk. nih.gov A comprehensive assessment of the off-target profile of this compound is necessary to predict and mitigate potential adverse effects. This can be achieved through a combination of in vitro screening against a panel of known off-targets and advanced computational modeling techniques. A deeper understanding of both on-target and off-target activities will be vital for the development of safer and more effective therapies based on this promising chemical scaffold.
Q & A
Q. What advanced purification techniques are recommended for isolating trace enantiomeric impurities?
- Methodological Answer : Use preparative chiral HPLC (e.g., Chiralpak IA column, 20 mm ID) with isocratic elution (hexane:isopropanol 90:10). For persistent impurities, employ simulated moving bed (SMB) chromatography. Characterize impurities via HRMS and -NMR to identify structural deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
